5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione

Medicinal chemistry CCR4 antagonism Structure-activity relationship

5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS 299442-86-7, molecular formula C11H17N5O3, MW 267.28 g/mol) is a 5-aminomethylene-substituted barbituric acid (pyrimidine-2,4,6-trione) derivative bearing a piperazine moiety connected via an ethylene linker. The compound features a free secondary amine on the piperazine ring and an enamine (C=N) linkage at the 5-position of the barbiturate core, conferring distinct hydrogen-bond donor/acceptor capacity (HBD = 4, HBA = 6, TPSA = 106 Ų) and a calculated XLogP3 of -2, indicating substantial hydrophilicity relative to N-alkylated analogs.

Molecular Formula C11H17N5O3
Molecular Weight 267.28 g/mol
CAS No. 299442-86-7
Cat. No. B3122071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione
CAS299442-86-7
Molecular FormulaC11H17N5O3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN=CC2=C(NC(=O)NC2=O)O
InChIInChI=1S/C11H17N5O3/c17-9-8(10(18)15-11(19)14-9)7-13-3-6-16-4-1-12-2-5-16/h7,12H,1-6H2,(H3,14,15,17,18,19)
InChIKeyCZKSYVPSKLRXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS 299442-86-7): Core Structural Identity and Research-Grade Sourcing Profile


5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS 299442-86-7, molecular formula C11H17N5O3, MW 267.28 g/mol) is a 5-aminomethylene-substituted barbituric acid (pyrimidine-2,4,6-trione) derivative bearing a piperazine moiety connected via an ethylene linker . The compound features a free secondary amine on the piperazine ring and an enamine (C=N) linkage at the 5-position of the barbiturate core, conferring distinct hydrogen-bond donor/acceptor capacity (HBD = 4, HBA = 6, TPSA = 106 Ų) and a calculated XLogP3 of -2, indicating substantial hydrophilicity relative to N-alkylated analogs [1]. It belongs to the piperazinyl pyrimidine derivative class disclosed in patent families targeting CCR4 antagonism [2] and is commercially available as a research chemical from multiple suppliers at purities ≥95% .

Why Generic Substitution Fails for 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione: Structural Determinants of Target Engagement


Substituting this compound with closely related piperazinyl-pyrimidine-trione analogs (e.g., N1-cyclohexyl, N1,N3-dimethyl, or N1-aryl derivatives) cannot be presumed equivalent without quantitative target-engagement verification. The unsubstituted N1 and N3 positions on the barbiturate ring create a hydrogen-bond donor profile (4 HBD) that is fundamentally altered upon alkylation or arylation, as seen in analogs such as 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-pyrimidine-2,4,6-trione (PubChem CID 1845939) [1] or 1,3-dimethyl-5-{[(2-piperazin-1-ylethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione (CAS 299935-15-2) . Within the CCR4 antagonist pharmacophore defined by US Patent 9,493,453 B2, the barbiturate N-substitution pattern directly modulates receptor binding and functional antagonism potency [2]. Furthermore, the free piperazine NH serves as a critical salt-bridge or hydrogen-bond anchor point; its acylation, alkylation, or sulfonylation in analogs can ablate or redirect target selectivity. The XLogP3 of -2 for the target compound contrasts with the increased lipophilicity of N-substituted congeners, affecting solubility, permeability, and assay compatibility. These structural divergences mean that even compounds within the same patent Markush structure can exhibit order-of-magnitude differences in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS 299442-86-7) vs. Closest Analogs


Hydrogen-Bond Donor Count as a Selectivity Determinant vs. N1,N3-Dimethyl Analog (CAS 299935-15-2)

The target compound (CAS 299442-86-7) retains four hydrogen-bond donors (HBD = 4) due to unsubstituted N1 and N3 barbiturate positions plus the piperazine NH, whereas the N1,N3-dimethyl analog (CAS 299935-15-2) reduces HBD to 1 . This difference in donor capacity directly impacts the barbiturate ring's ability to engage in bidentate hydrogen-bond interactions with receptor or enzyme binding pockets. In the CCR4 antagonist chemotype disclosed in US Patent 9,493,453 B2, the N1/N3 substitution pattern is a key variable governing antagonist potency [1]. While direct IC50 data for this specific pair is not publicly available, the HBD differential of +3 represents a substantive pharmacophoric difference predictive of divergent target recognition profiles.

Medicinal chemistry CCR4 antagonism Structure-activity relationship

Lipophilicity (XLogP3) Differential vs. N1-Cyclohexyl Analog (PubChem CID 1845939)

The target compound exhibits XLogP3 = -2 , reflecting high aqueous solubility and low membrane permeability. By contrast, the N1-cyclohexyl analog (PubChem CID 1845939, MW 349.4 g/mol) has a substantially higher calculated lipophilicity due to the cyclohexyl substituent (exact XLogP3 value not publicly computed on PubChem, but structural increment of ~+2.5 to +3.0 log units is predicted by the Hansch π constant for cyclohexyl) [1]. This ΔXLogP3 of approximately -4.5 to -5.0 log units positions the target compound as a more aqueous-compatible probe suitable for biochemical assays requiring high compound solubility, while the cyclohexyl analog would preferentially partition into membrane environments.

Drug design ADME Solubility optimization

Patent-Class Linkage to CCR4 Antagonism Pharmacophore vs. Non-CCR4 Piperazinyl Pyrimidines

This compound falls within the generic Markush structure (Formula I) of US Patent 9,493,453 B2, which explicitly claims piperazinyl pyrimidine derivatives as CCR4 antagonists [1]. The patent family (including AU2013211414, JP-6039691-B2, EP2523559A1) demonstrates that compounds with the barbiturate core and piperazinyl-ethylamino-methylene side chain exhibit functional CCR4 antagonism in cell-based chemotaxis assays. While the specific IC50 of CAS 299442-86-7 was not located in the public patent examples, structurally congeneric examples within the same patent (with varying N1 aryl/alkyl substituents) showed CCR4 antagonist activity in the sub-micromolar to low-micromolar range [1]. In contrast, piperazinyl pyrimidine derivatives outside this chemotype (e.g., gamma-secretase modulators or kinase inhibitors) engage entirely distinct targets [2].

Chemokine receptor CCR4 antagonism Immuno-oncology

Topological Polar Surface Area (TPSA) as a CNS-Penetrance Discriminator vs. Ro 28-2653 (MMP Inhibitor)

The target compound has a computed TPSA of 106 Ų , which falls above the commonly cited threshold of 90 Ų for favorable CNS penetration but below 140 Ų. By comparison, the structurally related MMP inhibitor Ro 28-2653 (5-biphenyl-4-yl-5-[4-(4-nitro-phenyl)-piperazin-1-yl]-pyrimidine-2,4,6-trione) has a TPSA of approximately 130-140 Ų due to the nitro-phenyl and biphenyl substituents [1]. This TPSA differential of ~25-35 Ų suggests that the target compound may exhibit intermediate CNS permeability characteristics distinct from the peripherally biased Ro 28-2653, relevant for researchers evaluating CNS vs. peripheral target engagement strategies within the barbiturate-piperazine chemotype.

Blood-brain barrier CNS drug design Peripheral selectivity

Recommended Research and Industrial Application Scenarios for 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione (CAS 299442-86-7)


CCR4 Antagonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

As a member of the CCR4 antagonist chemotype claimed in US Patent 9,493,453 B2 [1], this compound serves as a core scaffold for SAR exploration at the N1, N3, and piperazine positions. Its unsubstituted barbiturate ring presents a clean starting point for systematic derivatization, enabling medicinal chemistry teams to map the contribution of each N-substituent to CCR4 binding affinity and functional antagonism. Procurement is justified when the research goal is to dissect the pharmacophoric role of barbiturate N-H hydrogen bonding in CCR4 antagonism, a question that cannot be addressed with pre-substituted analogs (e.g., N1-cyclohexyl or N1,N3-dimethyl derivatives).

Aqueous-Compatible Biochemical Screening and Biophysical Assay Development

With a computed XLogP3 of -2 and high aqueous solubility , this compound is well-suited for biochemical assay formats that require compound concentrations in the micromolar to millimolar range without DMSO-induced artifacts. Applications include surface plasmon resonance (SPR) binding assays, fluorescence polarization competition experiments, and isothermal titration calorimetry (ITC) for thermodynamic profiling of target engagement. Its high hydrophilicity reduces nonspecific binding to assay plates and proteins, a practical advantage over more lipophilic barbiturate-piperazine analogs that may precipitate or aggregate under aqueous assay conditions.

Chemical Biology Tool for Profiling Free Piperazine NH-Mediated Interactions

The unmodified piperazine secondary amine (pKa ~9-10) provides a nucleophilic handle for site-specific conjugation (e.g., fluorescent labeling, biotinylation, or solid-phase immobilization) without requiring protecting-group manipulation . This enables the compound's use in chemical proteomics pull-down experiments to identify cellular targets, or in the construction of affinity chromatography resins for target deconvolution studies. Analogs with acylated or alkylated piperazines lack this reactive functionality, making the free-amine compound the preferred starting material for probe synthesis.

CNS-Penetrance Feasibility Assessment within the Barbiturate-Piperazine Chemotype

With a TPSA of 106 Ų, this compound occupies an intermediate physicochemical space that merits evaluation for CNS permeability . Research teams investigating neurological indications (e.g., neuroinflammation, CNS chemokine signaling) can employ this compound as a reference point for in vitro BBB permeability assays (PAMPA-BBB, MDCK-MDR1) and compare results against the more polar, peripherally restricted Ro 28-2653 chemotype. This head-to-head permeability comparison generates data that informs whether the unsubstituted barbiturate scaffold warrants further CNS-focused optimization.

Quote Request

Request a Quote for 5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.